REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([CH2:8][CH2:9]O)[CH:7]=1.[C:12](=O)([O-])[O-:13].[Cs+].[Cs+].BrCCl.[I-].[Na+]>>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[C:5]2[O:13][CH2:12][O:11][C:4]=2[CH:3]=1 |f:1.2.3,5.6|
|
Name
|
2L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-bromo-2,3-dihydroxyethylbenzene
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)CCO)O
|
Name
|
cesium carbonate
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
74 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating mantle, condenser, and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
charged with acetonitrile (700 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was treated with water (700 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 400 mL portions of hexane
|
Type
|
CUSTOM
|
Details
|
The hexane was removed under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue (˜36 g) was distilled under high vacuum
|
Type
|
DISTILLATION
|
Details
|
The distillate, collected at a head temperature of 84° C. (0.8 mm Hg)
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |